3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolo[4,5-d]pyrimidines. These compounds are known for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5S/c1-13-5-7-14(8-6-13)10-28-18-17(26-27-28)19(25-12-24-18)29-11-15-3-2-4-16(9-15)20(21,22)23/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSHMHRYGIACLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves several steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 4-methylbenzyl chloride and 3-(trifluoromethyl)benzyl mercaptan.
Cyclization: The intermediates undergo cyclization reactions in the presence of suitable catalysts and solvents to form the triazolo[4,5-d]pyrimidine core.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazolo[4,5-d]pyrimidines.
Scientific Research Applications
Anticancer Activity
Triazolopyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds similar to triazolopyrimidines have shown IC50 values in the micromolar range against breast cancer cell lines such as MDA-MB-231 and MCF-7, suggesting their potential as antitumor agents .
Antimicrobial Properties
The triazolo[4,5-d]pyrimidine scaffold is known for its antimicrobial activity. Studies have reported that modifications to the triazole and pyrimidine rings can enhance the antimicrobial potency against a range of pathogens, including bacteria and fungi. The compound's structural features allow it to interact with biological targets effectively, leading to cell death in susceptible organisms .
Neuropharmacological Effects
Recent investigations into triazolopyrimidines suggest their utility in treating neurological disorders. The compound may possess neuroprotective properties that could be beneficial in conditions like Alzheimer's disease and Parkinson's disease. The mechanisms are believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Herbicidal Activity
Triazolopyrimidine derivatives have been explored for their herbicidal properties. Their ability to inhibit specific enzymes involved in plant growth pathways makes them suitable candidates for developing new herbicides. This application is particularly relevant in the context of sustainable agriculture, where effective weed management is crucial .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazolopyrimidines is critical for optimizing their biological activities. The following table summarizes key structural modifications that influence the pharmacological properties of these compounds:
Antitumor Activity Study
In a recent study, a series of triazolopyrimidine derivatives were synthesized and evaluated for their antitumor activity against human cancer cell lines (MCF-7 and MDA-MB-231). The best-performing compounds exhibited IC50 values significantly lower than those of standard chemotherapy agents like Cisplatin, indicating a promising avenue for further development .
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of triazolo[4,5-d]pyrimidines in animal models of neurodegeneration. Results showed that these compounds could reduce neuronal cell death and improve cognitive function in treated subjects, highlighting their potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves several molecular targets and pathways:
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of nitric oxide and tumor necrosis factor-α in stimulated microglia cells.
Anticancer: The compound targets CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other triazolo[4,5-d]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different pharmacological activities, including CDK2 inhibition.
Triazolothiadiazine: Another related compound with diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazolo[4,3-a]pyrazine: Known for its antibacterial activity and different synthetic routes.
The uniqueness of 3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its combination of neuroprotective, anti-inflammatory, and anticancer properties, making it a versatile compound for various scientific research applications.
Biological Activity
The compound 3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS No. 860789-03-3) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 425.41 g/mol. The presence of functional groups such as trifluoromethyl and sulfanyl enhances its pharmacological profile.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Triazole derivatives are known for their ability to inhibit cancer cell proliferation. The compound has shown promise in targeting specific enzymes and pathways involved in tumor growth.
- Antimicrobial Properties : The trifluoromethyl group is recognized for enhancing the antimicrobial efficacy against various bacterial strains, including resistant strains like MRSA .
- Anti-inflammatory Effects : Some studies suggest that triazole compounds can exhibit anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .
Research indicates that the biological activity of triazole derivatives may involve several mechanisms:
- Enzyme Inhibition : Triazoles can inhibit key enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell proliferation .
- Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, contributing to cytotoxic effects against cancer cells.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| HeLa (Cervical) | 4.8 |
| A549 (Lung) | 6.1 |
These values indicate that the compound is effective at low concentrations, suggesting a potent anticancer activity.
Antimicrobial Activity
The antimicrobial efficacy was evaluated against a panel of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 12 |
These results highlight the compound's potential as an antimicrobial agent.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted by Fayad et al. involved screening a library of compounds on multicellular spheroids, revealing that this triazole derivative significantly inhibited tumor growth compared to control groups .
- Antimicrobial Application : Another research focused on the synthesis of related compounds with trifluoromethyl substitutions showed enhanced potency against resistant bacterial strains, supporting the hypothesis that this functional group is beneficial for antimicrobial activity .
Q & A
Basic: What are the primary synthetic challenges in preparing this compound, and how can regioselectivity be ensured during triazole-pyrimidine ring formation?
Answer:
The synthesis involves multi-step reactions, including sulfanyl group substitution and regioselective triazole ring formation. Key challenges include:
- Regioselectivity : Use NMR-monitored reactions to track intermediates and confirm the correct position of substituents (e.g., avoiding 1,2,3-triazolo vs. 1,2,4-isomer formation). Employ catalysts like copper(I) iodide to favor the desired regiochemistry .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can isolate the target compound from byproducts .
Basic: Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methylphenyl and trifluoromethylbenzyl groups). F NMR validates the presence of the trifluoromethyl group .
- Mass Spectrometry (HRMS) : Exact mass analysis distinguishes between structural isomers and verifies molecular formula .
- X-ray Crystallography : Resolves ambiguities in regiochemistry and stereochemistry, particularly for the triazole-pyrimidine core .
Advanced: How can computational modeling guide the optimization of this compound’s biological activity against kinase targets?
Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinities with kinase active sites (e.g., EGFR or CDK2). Focus on interactions between the trifluoromethyl group and hydrophobic pockets .
- QSAR Analysis : Correlate substituent electronic properties (Hammett constants) with inhibitory activity to design analogs with improved potency .
- MD Simulations : Assess stability of ligand-target complexes over time, identifying critical hydrogen bonds or π-π stacking interactions .
Advanced: What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50_{50}50 values across studies)?
Answer:
- Assay Standardization : Use uniform protocols (e.g., ATP concentration, incubation time) to minimize variability. Include positive controls (e.g., staurosporine for kinase assays) .
- Off-Target Screening : Employ proteome-wide profiling (e.g., kinome scans) to identify non-specific interactions that may skew results .
- Data Reprodubility : Validate findings across multiple cell lines (e.g., HeLa vs. HEK293) and orthogonal assays (e.g., fluorescence-based vs. radiometric) .
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
- Storage : Store in amber vials under inert gas (argon) at -20°C to prevent oxidation of the sulfanyl group .
- Waste Disposal : Follow EPA guidelines for halogenated waste due to the trifluoromethyl moiety .
Advanced: How can the compound’s stability under physiological conditions be assessed for in vivo studies?
Answer:
- Plasma Stability Assays : Incubate the compound in human plasma (37°C, pH 7.4) and monitor degradation via LC-MS over 24 hours. Adjust substituents (e.g., methyl groups) to enhance metabolic stability .
- pH-Dependent Degradation : Test stability across pH 1–10 to simulate gastrointestinal and systemic environments. Use buffers like SGF (simulated gastric fluid) and SIF (simulated intestinal fluid) .
Advanced: What methodologies validate the compound’s mechanism of action in enzyme inhibition studies?
Answer:
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. Measure values using varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm direct interaction with the target enzyme .
- Western Blotting : Assess downstream effects (e.g., phosphorylation levels of kinase substrates) in cell lysates post-treatment .
Basic: Which databases or resources provide reliable physicochemical data for this compound?
Answer:
- PubChem : Validates molecular weight, solubility, and hydrogen-bonding capacity (logP) via experimental and predicted data .
- ChemSpider : Cross-references synthetic routes and spectral data from peer-reviewed literature .
- Reaxys : Provides access to patents and journal articles detailing synthetic protocols and biological evaluations .
Advanced: How can AI-driven platforms like COMSOL Multiphysics optimize reaction conditions for scaling up synthesis?
Answer:
- Process Simulation : Model heat transfer and mass flow in batch reactors to identify optimal temperatures and stirring rates .
- Machine Learning (ML) : Train algorithms on historical reaction data to predict yields under varying conditions (e.g., solvent polarity, catalyst loading) .
- Real-Time Monitoring : Integrate IoT sensors for in-line FTIR or Raman spectroscopy to adjust parameters dynamically during synthesis .
Advanced: What strategies mitigate batch-to-batch variability in biological activity during preclinical testing?
Answer:
- Quality Control (QC) : Implement strict HPLC purity thresholds (>95%) and NMR identity checks for each batch .
- Bioactivity Normalization : Express activity data relative to an internal standard (e.g., % inhibition vs. a reference inhibitor) to account for minor potency fluctuations .
- Stability-Indicating Methods : Use accelerated stability studies (40°C/75% RH) to correlate degradation products with reduced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
